2,2-Dimethylchroman-7-ol

Catalog No.
S801975
CAS No.
31005-72-8
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylchroman-7-ol

CAS Number

31005-72-8

Product Name

2,2-Dimethylchroman-7-ol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-7-ol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

XKZKBTFRXIAYBM-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=C(C=C2)O)C

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)O)C

2,2-Dimethylchroman-7-ol (CAS 31005-72-8) is a heterocyclic organic compound featuring a chroman core with a gem-dimethyl substitution at the C2 position and a hydroxyl group at the C7 position. This specific substitution pattern distinguishes it from other chromanol isomers and related phenolic compounds. Its primary value in a procurement context lies not in its direct biological activity, but in its function as a structurally defined intermediate for complex synthesis, particularly where control of regiochemistry is critical for the final product's function and purity [REFS-1, REFS-2].

Substituting 2,2-Dimethylchroman-7-ol with its positional isomer, 2,2-dimethylchroman-6-ol (CR-6), is unviable for most applications due to fundamentally different synthetic trajectories and target applications. The position of the hydroxyl group dictates the electronic properties and available sites for subsequent chemical reactions. The 7-OH isomer is a documented precursor for specific cannabinoid analogues and electrochromic materials, where its unique connectivity is required [REFS-1, REFS-2]. In contrast, the 6-OH isomer is a well-established antioxidant scaffold, investigated as a Vitamin E analogue and used as a starting point for developing therapeutics for neurodegenerative diseases like Alzheimer's [3]. This divergence in application demonstrates that these isomers are not interchangeable; procuring the wrong one would necessitate a complete redesign of the synthetic route and research program.

Precursor for Regiocontrolled Synthesis of Cannabinoid Analogues

In the synthesis of cannabinoids like Cannabigerol (CBG), a key step is the Friedel-Crafts alkylation of a resorcinol core (e.g., olivetol) with a terpene like geraniol. This reaction can result in multiple isomers, complicating purification and reducing yields [1]. 2,2-Dimethylchroman-7-ol acts as a 'pre-cyclized' resorcinol derivative where one hydroxyl group is protected as an ether and one potential reaction site is blocked. This structure forces subsequent alkylations to occur at specific, predictable positions on the aromatic ring (C6 or C8), providing superior regiochemical control compared to open-chain resorcinols [2].

Evidence DimensionRegiochemical Control in Synthesis
Target Compound DataProvides access to specific isomers by directing alkylation to C6/C8 positions.
Comparator Or BaselineStandard resorcinols (e.g., Olivetol) often yield mixtures of isomers (e.g., normal- and abnormal-CBD) and dialkylated products.
Quantified DifferenceQualitative but significant: Moves from producing isomeric mixtures to a single, predictable product class.
ConditionsAcid-catalyzed Friedel-Crafts alkylation with terpene derivatives (e.g., geraniol).

This structural feature simplifies product outcomes, increases the yield of the desired isomer, and reduces downstream purification costs, making it a strategically advantageous raw material.

Validated Intermediate for Electrochemically Active Materials

2,2-Dimethylchroman-7-ol is explicitly identified as a key intermediate in the synthesis of novel electrochromic compounds designed for applications requiring reversible color changes upon voltage application [1]. The synthesis involves etherification of the 7-OH group, demonstrating its compatibility with further functionalization. The final products derived from this chroman core are characterized by their oxidation-reduction potentials measured via cyclic voltammetry, confirming the suitability of this foundational structure for creating redox-active molecules. In contrast, common antioxidants like BHT lack the versatile functional handle for incorporation into such polymer systems.

Evidence DimensionSuitability as a Precursor for Redox-Active Systems
Target Compound DataNamed chemical intermediate in a patent for electrochromic materials, validated for downstream functionalization and electrochemical performance.
Comparator Or BaselineStandard hindered phenolic antioxidants (e.g., BHT), which are designed as terminal radical scavengers and are not suitable as reactive monomers for electrochromic polymers.
Quantified DifferenceEnables access to a class of high-performance materials; a functionality not present in simple antioxidant comparators.
ConditionsSynthesis of viologen-based electrochromic compounds for optical devices.

This validates the compound's use in advanced materials R&D, making it the correct choice for research groups developing molecules with specific electrochemical properties.

Clear Application Divergence from Positional Isomer 2,2-Dimethylchroman-6-ol

The procurement choice between the 7-OH and 6-OH isomers is dictated by entirely different research objectives. 2,2-Dimethylchroman-7-ol is a precursor for cannabinoid analogues and electrochromic materials [REFS-1, REFS-2]. In stark contrast, the isomeric 2,2-Dimethylchroman-6-ol (also known as CR-6) is a well-documented antioxidant and Vitamin E analogue, specifically developed as a scaffold for multi-target drugs against Alzheimer's disease due to its potent radical scavenging activity [3]. The antioxidant activity of various 6-chromanol derivatives is well-established, with relative activities benchmarked against tocopherol isomers [4]. This clear divergence shows that the isomers are specialized for different biological or material end-points.

Evidence DimensionPrimary Research and Development Application
Target Compound DataPrecursor for cannabinoid and electrochromic systems.
Comparator Or Baseline2,2-Dimethylchroman-6-ol: A potent antioxidant scaffold for neurodegenerative disease drug discovery.
Quantified DifferenceQualitative: Different target industries (Neuroscience/Pharma vs. Materials Science/Cannabinoid Chemistry).
ConditionsDrug discovery programs vs. materials synthesis.

This evidence confirms the non-interchangeability of positional isomers, protecting buyers from procuring a chemically similar but functionally incorrect material for their specific application.

Key Building Block for Synthetic Cannabinoid Libraries

As a regiochemically defined precursor, this compound is the right choice for medicinal chemists aiming to synthesize novel cannabinoid analogues. Its structure allows for predictable C-alkylation, avoiding the formation of complex isomeric mixtures common when starting from simple resorcinols, thereby streamlining the discovery and scale-up of new chemical entities [1].

Core Scaffold for Novel Electrochromic and Redox-Active Polymers

For materials scientists developing next-generation optical and electronic devices, this compound serves as a validated starting material. Its demonstrated use as an intermediate for electrochromic molecules confirms its suitability for building larger, redox-active systems where stability and defined electrochemical behavior are critical performance attributes [2].

Starting Material for Probing Structure-Activity Relationships in Bioactive Molecules

This compound is ideal for creating specific structural variants of bioactive molecules to probe the importance of the meta-hydroxyl group. By comparing final products derived from this 7-OH isomer against those from the 6-OH isomer, researchers can definitively establish the role of phenol position on biological targets, as exemplified by the divergent paths of cannabinoid and Alzheimer's research [3].

XLogP3

2.5

Wikipedia

2,2-dimethylchroman-7-ol

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